Triisopropoxy(vinyl)silane

描述

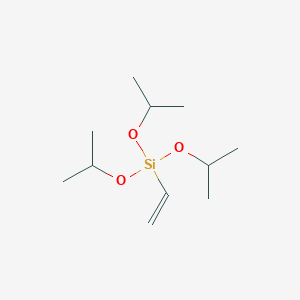

Triisopropoxy(vinyl)silane (CAS 18023-33-1) is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.39 g/mol . It is characterized by a vinyl group (-CH=CH₂) bonded to a silicon atom, which is further substituted with three isopropoxy (-OCH(CH₃)₂) groups. This structure enables dual functionality: the vinyl group participates in free radical polymerization or crosslinking reactions, while the isopropoxy groups facilitate hydrolysis and bonding with inorganic substrates like glass, metals, or minerals .

- Density: 0.9 ± 0.1 g/cm³

- Boiling Point: 221.7 ± 9.0 °C (at 760 mmHg)

- Flash Point: 86.6 ± 26.2 °C

作用机制

Target of Action

Triisopropoxy(vinyl)silane, also known as C-1706, primarily targets organic and inorganic materials. It forms a durable bond between these materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .

Mode of Action

This compound interacts with its targets by forming a bond between the organic and inorganic materials. This interaction is facilitated by the silane coupling agents present in the compound . The compound’s vinyl group allows it to react with the hydroxyl groups on the surface of various substrates, such as glass, silicon, and ceramics, to form a cross-linked structure .

Biochemical Pathways

The compound is involved in the process of seeded emulsion polymerization. This process effectively introduces an organic-siloxane bonding in a macromolecule interpolymer . The compound’s interaction with its targets affects the polymerization process, leading to the formation of a modified acrylate latex .

Result of Action

The result of this compound’s action is the formation of a modified acrylate latex. This latex possesses a narrow distribution of particle size with a mean diameter of 51.8–76.6 nm and has excellent properties in weather durability and stain-resistance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the synthesis of acrylate latex modified by the compound was carried out at a temperature of (78±2)°C . Additionally, the presence of emulsifiers such as sodium dodecyl sulphonate (SDS) and OP-10 can affect the properties of the resulting acrylate latex .

生物活性

Triisopropoxy(vinyl)silane, also known as C-1706, is a silane coupling agent with significant applications in various fields, particularly in enhancing the adhesion between organic and inorganic materials. Its biological activity is of increasing interest due to its potential applications in biocompatible materials, biosensors, and polymer synthesis.

- Molecular Formula : CHOSi

- Molecular Weight : 232.39 g/mol

- CAS Number : 18023-33-1

- Appearance : Colorless liquid

- Boiling Point : Approximately 210 °C

- Flash Point : 45 °C (flammable)

The compound features a vinyl group and three isopropoxy groups attached to a silicon atom, which contributes to its unique properties, making it effective in enhancing compatibility in polymer matrices and coatings.

This compound acts primarily as a silane coupling agent. It forms covalent bonds between inorganic substrates (like glass and metals) and organic materials (such as polymers), thus improving adhesion, compatibility, and wettability. The mechanism involves:

- Hydrolysis : Upon exposure to moisture, this compound hydrolyzes to form silanol groups.

- Condensation : These silanol groups can further react to form siloxane bonds, contributing to the formation of silica networks or cross-linked structures.

- Polymerization : The vinyl group can participate in polymerization reactions, leading to the creation of organosilicon polymers which enhance mechanical properties and stability .

Biological Applications

The biological activity of this compound has been explored in various contexts:

- Biocompatibility Enhancement : It is used to modify surfaces for improved biocompatibility in applications such as cell culture substrates and implantable devices. Research indicates that small amounts of this compound can significantly enhance adhesion to substrates like glass and metals .

- Biosensors Development : The compound's ability to bind to various substrates makes it suitable for developing biosensors that require stable interfaces between biological molecules and solid supports.

Research Findings

Several studies have investigated the properties and applications of this compound:

- Adhesion Studies : Research shows that incorporating this compound into polymer matrices can improve adhesion strength significantly. For instance, a study demonstrated enhanced adhesion in coatings when this silane was included in formulations .

- Polymer Synthesis : this compound has been utilized as a cross-linking agent in the synthesis of various polymers. The presence of the vinyl group allows for the formation of cross-linked networks, improving mechanical properties and stability .

- Surface Modification : In studies focusing on surface modification for biomedical applications, this compound was shown to improve the wettability and biocompatibility of surfaces intended for cell attachment.

Case Studies

科学研究应用

Polymer Synthesis

Triisopropoxy(vinyl)silane is extensively used in the synthesis of polymers. It acts as a cross-linking agent that improves the mechanical properties of polymer matrices. Research indicates that incorporating this silane into polymer formulations enhances adhesion strength significantly. For example, studies have demonstrated improved adhesion in coatings when this silane is included in formulations .

Surface Modification

The compound is utilized for surface modification to enhance biocompatibility in biomedical applications. It has been shown to improve wettability and adhesion on surfaces intended for cell attachment, making it suitable for use in cell culture substrates and implantable devices .

Adhesion Improvement

In coatings and sealants, this compound serves as an adhesion promoter. It enhances the bonding strength between different materials, such as glass fibers and resins, which is crucial for the performance of composite materials .

Case Study 1: Adhesion Studies

A study focused on the incorporation of this compound into polymer matrices revealed significant improvements in adhesion strength. The results indicated that coatings formulated with this silane exhibited higher durability and resistance to environmental factors compared to control samples .

Case Study 2: Biocompatibility Enhancement

Research demonstrated that small amounts of this compound could significantly enhance the biocompatibility of surfaces intended for medical applications. The modified surfaces showed improved adhesion to biological tissues, which is essential for the success of implantable devices .

Applications Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used as a cross-linking agent in polymer formulations | Enhances mechanical properties and stability |

| Surface Modification | Modifies surfaces for improved biocompatibility | Increases wettability and cell adhesion |

| Adhesion Improvement | Serves as an adhesion promoter in coatings and sealants | Improves bonding strength between organic and inorganic materials |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Triisopropoxy(vinyl)silane, and how can purity be optimized during synthesis?

this compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting vinyl precursors with triisopropoxysilane chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF). For example, a protocol using NaHMDS as a base at low temperatures (-78°C) followed by gradual warming and purification via silica gel chromatography yields >95% purity . Optimization includes rigorous exclusion of moisture and post-synthetic characterization via GC-MS or NMR to confirm structural integrity.

Q. How does this compound function as a cross-linking agent in silicone rubber, and what analytical methods validate its efficacy?

The vinyl group in this compound enables radical-mediated cross-linking in room-temperature-vulcanized (RTV) silicone rubber. Its triisopropoxy groups hydrolyze to form silanol intermediates, which condense with hydroxyl-terminated silicone chains. Efficacy is validated through tensile strength testing, swelling experiments in toluene (to assess cross-link density), and FTIR spectroscopy to track Si-O-Si network formation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified as hazardous (危) due to flammability and reactivity. Key precautions include:

- Use of PPE (gloves, goggles, flame-resistant lab coats).

- Storage in inert, moisture-free environments (e.g., desiccators with nitrogen purge).

- Waste disposal via specialized chemical treatment services to prevent environmental contamination .

Advanced Research Questions

Q. How does silane concentration influence the antibacterial efficacy and washing fastness of this compound-finished textiles?

At 0.1–1% concentrations, this compound forms a durable alginate-metal complex on fabrics, enhancing bactericidal activity against E. coli. Lower concentrations (0.1%) improve washing fastness due to reduced steric hindrance during covalent bonding with cellulose fibers. However, higher concentrations (>0.5%) may reduce antimicrobial performance due to incomplete hydrolysis and aggregation .

Q. What experimental parameters (temperature, duration) maximize the antimicrobial properties of this compound in surface modification?

Optimal results are achieved at 120°C for 90 minutes, balancing silane infusion and alginate-metal complex stability. Prolonged heating (>120 minutes) degrades the metal-alginate matrix, reducing antibacterial efficacy. Time-resolved thermogravimetric analysis (TGA) and SEM imaging confirm temperature-dependent silane penetration and degradation thresholds .

Q. How can researchers resolve contradictions in data related to silane-infused material stability under extreme conditions?

Conflicting reports on thermal/chemical stability require systematic analysis:

- Accelerated aging tests (e.g., UV exposure, cyclic humidity) coupled with XPS to monitor surface Si-O bond integrity.

- Comparative studies using alkyl vs. vinyl silanes to isolate degradation mechanisms (e.g., oxidative cleavage of vinyl groups vs. hydrolysis of alkoxy groups) .

Q. What role does this compound play in nanocomposite fabrication, and how is its dispersion efficiency quantified?

As a coupling agent, it enhances TiO₂ or graphene oxide (GO) dispersion in epoxy matrices by forming covalent bonds with nanoparticle surfaces. Dispersion efficiency is quantified via dynamic light scattering (DLS) and TEM imaging. Enhanced corrosion resistance in nanocomposites is validated through electrochemical impedance spectroscopy (EIS) .

Q. Methodological Guidance

Q. What frameworks are recommended for designing experiments involving this compound in material science?

Apply the PICO framework to structure research questions:

- Population : Target material (e.g., silicone rubber, textiles).

- Intervention : Silane concentration, curing temperature.

- Comparison : Alkyl silanes, untreated controls.

- Outcome : Mechanical strength, antimicrobial activity. Additionally, use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Implement quality control protocols:

相似化合物的比较

Comparison with Other Vinyl Alkoxy Silanes

Triisopropoxy(vinyl)silane belongs to the broader class of vinyl alkoxy silanes, which differ in the type and size of alkoxy substituents. Key distinctions include:

Table 1: Structural and Functional Differences Among Vinyl Alkoxy Silanes

Functional Insights :

- Reactivity : Smaller alkoxy groups (e.g., methoxy in VTMO) hydrolyze faster than bulkier isopropoxy groups, making VTMO more reactive but less storage-stable .

- Thermal Stability: Tris(isopropenyloxy)(vinyl)silane (CAS 15332-99-7) has a lower boiling point (73–75°C at 12 mmHg) due to its unsaturated isopropenoxy groups, which reduce molecular symmetry and intermolecular forces .

- Hydrophobicity : Larger isopropoxy groups in this compound enhance moisture resistance compared to VTMO or VTEO, making it preferable for outdoor coatings .

Comparison with Non-Vinyl Functional Silanes

Non-vinyl silanes, such as amino or alkyl variants, exhibit distinct reactivity and application profiles:

Table 2: Functional Group Impact on Silane Performance

Performance Highlights :

- Adhesion: Amino silanes outperform vinyl silanes in bonding polar substrates (e.g., glass fibers) due to strong hydrogen bonding .

- Antibacterial Properties : Vinyl silanes like this compound show superior bactericidal effects and washing fastness in textiles compared to alkyl silanes (e.g., octyl) .

- Shear Strength : While high silane content generally reduces epoxy adhesive shear strength, vinyl silanes mitigate this via crosslinking, outperforming methacrylic silanes in load-bearing applications .

Key Research Findings

Thermal and Mechanical Enhancements :

- Modification of starch-polyvinyl alcohol (S-PVA) blends with vinyl silanes increased tensile strength by 30% and shifted glass transition temperature (Tg) by +15°C due to crosslinking .

- Vinyl silane-grafted graphene oxide improved polyurethane storage modulus by 200% at 110°C, highlighting its role in high-temperature composites .

Antibacterial Efficacy :

- Fabrics treated with 0.1% vinyl silane retained 90% bactericidal activity after washing, outperforming alkyl silanes (70% retention) .

Crosslinking Mechanisms :

- In silicone rubber, this compound achieved 95% crosslinking efficiency at room temperature, reducing curing time by 40% compared to peroxides .

准备方法

Grignard Reagent-Mediated Synthesis

Reaction Mechanism

The synthesis of triisopropoxy(vinyl)silane often involves Grignard reagents to facilitate silicon-carbon bond formation. A representative method adapts protocols for analogous alkoxyvinylsilanes . Vinyl magnesium bromide reacts with triisopropoxy chlorosilane under anhydrous conditions:

2=\text{CHMgBr} + \text{ClSi(O}i\text{Pr)}3 \rightarrow \text{CH}2=\text{CHSi(O}i\text{Pr)}3 + \text{MgBrCl}

This nucleophilic substitution proceeds at low temperatures (-78°C) to minimize side reactions .

Process Optimization

-

Solvent Selection : Tetrahydrofuran (THF) or methyltetrahydrofuran enhances reagent solubility while stabilizing the Grignard intermediate .

-

Moisture Control : Rigorous exclusion of water prevents hydrolysis of chlorosilane, ensuring >95% yield .

-

Purification : Distillation under reduced pressure (64 Pa at 25°C ) isolates the product with 99% purity, validated via gas chromatography .

Hydrolysis-Condensation of Trichlorovinylsilane

Stepwise Synthesis

An alternative route involves trichlorovinylsilane and isopropanol:

2=\text{CHSiCl}3 + 3\text{ }i\text{PrOH} \rightarrow \text{CH}2=\text{CHSi(O}i\text{Pr)}3 + 3\text{HCl}

Key Parameters :

-

Stoichiometry : A 1:3 molar ratio of trichlorovinylsilane to isopropanol ensures complete substitution .

-

Catalysis : Triethylamine neutralizes HCl, shifting equilibrium toward product formation .

-

Temperature : Reflux at 80–90°C accelerates reaction kinetics without degrading the vinyl group .

Side Reaction Mitigation

-

Solvent Polarity : Weak polar solvents (e.g., toluene) suppress silanol condensation, reducing oligomer formation .

-

Additive Use : Molecular sieves (4Å) adsorb water, maintaining anhydrous conditions .

Radical-Initiated Polymerization Precursor Method

Monomer Synthesis for Polymer Applications

In polymer science, this compound is synthesized as a monomer for radical copolymerization. A modified approach isolates the compound via fractional distillation after synthesizing its trichlorosilane precursor :

2=\text{CHSiCl}3 + 3\text{ }i\text{PrONa} \rightarrow \text{CH}2=\text{CHSi(O}i\text{Pr)}3 + 3\text{NaCl}

Critical Adjustments :

-

Initiator Purity : Azobisisobutyronitrile (AIBN) must be recrystallized to eliminate inhibitors .

-

Oxygen Exclusion : Nitrogen purging prevents radical quenching, ensuring consistent molecular weight .

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Residence Time | 15–20 min | Maximizes conversion |

| Temperature | 70–75°C | Balances kinetics/stability |

| Pressure | 0.5–1.0 bar | Prevents solvent evaporation |

Waste Management

-

HCl Scrubbing : Alkaline solutions (e.g., NaOH) neutralize gaseous HCl byproducts .

-

Solvent Recovery : Distillation columns reclaim THF with >90% efficiency .

Analytical Validation of Synthesis

Spectroscopic Characterization

-

¹H NMR : Vinyl protons resonate at δ 5.7–6.2 ppm (multiplet), while isopropoxy methyl groups appear at δ 1.0–1.2 ppm .

-

FTIR : Si-O-C stretches at 1080 cm⁻¹ confirm alkoxy substitution .

Purity Assessment

| Method | Acceptance Criteria | Typical Results |

|---|---|---|

| Gas Chromatography | ≥99% area | 99.2–99.8% |

| Karl Fischer Titration | ≤0.05% H₂O | 0.02–0.04% |

属性

IUPAC Name |

ethenyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABAWBWRUSBLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C=C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066299 | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-33-1 | |

| Record name | Vinyltriisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18023-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018023331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltriisopropoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(isopropoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。